Di(dansyl)cystine

Description

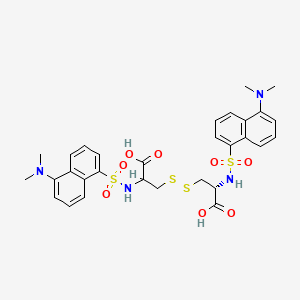

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNAZESEUVNMRR-UXMRNZNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939867 | |

| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18468-46-7 | |

| Record name | Di(dansyl)cystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Redox Responsive Fluorescence:the Most Direct Multi Functionality Arises from the Proximity of the Fluorescent Dansyl Probes to the Redox Active Disulfide Bond.

Sensing Redox Environments: The disulfide bond can be cleaved by reducing agents such as glutathione (B108866) (GSH), which is found in high concentrations within cancer cells. nih.govnih.gov This cleavage would separate the two halves of the Di(dansyl)cystine molecule, leading to a significant change in the local concentration and interaction of the dansyl fluorophores. This could manifest as a change in fluorescence intensity or a shift in emission wavelength, allowing the material to act as a sensor for reductive environments. nih.gov

Controlled Release with Feedback: In a drug delivery system, this compound could be incorporated into a nanocarrier. Upon entering a high-GSH environment, the carrier would disassemble to release its therapeutic payload. nih.govrsc.org The simultaneous change in fluorescence would provide a real-time signal confirming that the drug has been released at the target site. nih.gov A system based on a cystine-cored diphenylalanine peptide has already demonstrated this principle for redox-responsive drug delivery, and the addition of a fluorophore like dansyl is a logical next step. nih.govresearchgate.net

Environmentally Sensitive Materials:the Dansyl Fluorophore is a Well Known Probe for Local Polarity and Viscosity.nih.govmdpi.com

Probing Self-Assembly: As Di(dansyl)cystine-containing molecules self-assemble, the dansyl groups may move from a polar aqueous environment to a more nonpolar hydrophobic core within the supramolecular structure. This would result in a significant increase in fluorescence quantum yield and a blue shift in the emission maximum, providing a clear spectroscopic signature of the assembly process. nih.gov

Sensing Binding Events: If the supramolecular architecture is designed to bind to other molecules (e.g., proteins or pollutants), this binding event could alter the local environment of the dansyl probe, triggering a fluorescent response. This forms the basis for creating label-free sensors.

Hierarchical and Multi Component Systems:di Dansyl Cystine Can Be Used As a Component in More Complex, Multi Component Systems. Supramolecular Strategies Have Been Developed to Co Assemble Different Functional Units into a Single Nanostructure, Creating Materials with Emergent Properties.nih.govbeilstein Journals.orgfor Example, Di Dansyl Cystine Could Be Co Assembled with Catalytically Active Peptides or Energy Donating Chromophores to Create Architectures That Combine Sensing with Catalysis or Exhibit Programmed Energy Transfer Pathways.

The development of such multi-functional materials relies on the precise control of molecular design to ensure that each component can perform its function without interfering with the others. The modular nature of Di(dansyl)cystine, where a responsive core is pre-functionalized with reporter groups, makes it an ideal candidate for the bottom-up construction of these sophisticated supramolecular systems.

Mechanistic Studies of Di Dansyl Cystine Based Sensing

Intramolecular Charge Transfer (ICT) Processes in Dansyl Fluorophores

Dansyl fluorophores are known for their donor-acceptor dipolar nature, where the dimethylamino group acts as an electron donor and the naphthalene (B1677914) sulfonyl moiety acts as an electron acceptor. researchgate.net This structural arrangement facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.nettandfonline.com The fluorescence emission of dansyl derivatives is highly sensitive to the polarity of the local environment, a characteristic feature influenced by ICT. Changes in the electronic environment around the dansyl group, often induced by analyte binding, can perturb the ICT process, leading to shifts in the emission spectrum and changes in fluorescence intensity. researchgate.nettandfonline.comrsc.org For instance, the presence of metal ions can directly influence the intramolecular charge transfer from the nitrogen atom of the dimethylamino group to the electron-deficient naphthalene moiety. researchgate.net Hindrance of ICT in the dansyl fluorophore upon binding to an analyte, such as fluoride (B91410) ions, can lead to enhanced fluorescence. rsc.org

Photoinduced Electron Transfer (PeT) and d-PeT Switching Mechanisms for Fluorescence Modulation

Photoinduced electron transfer (PeT) is another significant mechanism employed in dansyl-based sensors. This process involves the transfer of an electron between the excited fluorophore (dansyl) and a suitable electron donor or acceptor unit integrated into the sensor architecture. rsc.orgresearchgate.netacs.orgnih.gov In many designs, the dansyl group acts as the electron donor in a donor-excited photoinduced electron transfer (d-PeT) process. rsc.org The presence of an electron-withdrawing group in proximity can quench the dansyl fluorescence by accepting an electron from the excited dansyl fluorophore, effectively switching the fluorescence "off". rsc.org Upon interaction with a target analyte, the electronic properties of the recognition unit or the distance between the dansyl group and the quenching moiety changes, disrupting the PeT process and leading to a "turn-on" fluorescence response. rsc.orgacs.org This d-PeT switching mechanism has been utilized in the design of dansyl-based probes for the detection of various analytes, including cysteine. rsc.orgrsc.org

Förster Resonance Energy Transfer (FRET) Applications and Mechanisms with Dansyl Derivatives

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 20-80 Å) and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. nih.govacs.org Dansyl derivatives can function as either FRET donors or acceptors in appropriately designed sensing systems. acs.orgthermofisher.com For example, the dansyl group can act as a FRET donor to longer-wavelength dyes or as an acceptor for energy transfer from tryptophan residues in proteins. nih.govthermofisher.com In the context of sensing, a change in the distance or relative orientation between a dansyl moiety and a FRET partner, triggered by analyte binding or a conformational change, can lead to a measurable change in FRET efficiency and thus a change in fluorescence. nih.govacs.org This mechanism has been applied in assays for studying molecular interactions and detecting analytes that induce structural changes. nih.govacs.org Disulfide bonds, such as those present in cystine derivatives, can also be involved in self-quenching effects through FRET or PeT prior to cleavage. rsc.orgresearchgate.net

Chemosensing Mechanisms Involving Thiol Reactivity and Disulfide Exchange

The disulfide bond in cystine and its derivatives, including di(dansyl)cystine, is highly reactive towards thiols. rsc.orgresearchgate.netmdpi.com Thiol-disulfide exchange reactions are a key mechanism utilized in the design of chemosensors based on disulfide-containing compounds. rsc.orgresearchgate.netmdpi.com These reactions involve the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the cleavage of the disulfide and the formation of a new disulfide and a thiolate. mdpi.com

In this compound-based sensors, the disulfide bond can serve as a recognition site for thiols, such as cysteine or glutathione (B108866). rsc.orgresearchgate.net The reaction between the analyte thiol and the disulfide bond in the sensor can trigger a change in the fluorescent properties of the attached dansyl groups. This change can occur through various mechanisms, including the release of a quenched dansyl-containing fragment, a conformational change that affects ICT or PeT, or the formation of a new fluorescent species. rsc.orgresearchgate.net The cleavage of the disulfide bond can disrupt self-quenching effects, such as FRET or PeT, that were present in the uncleaved sensor, leading to a fluorescence increase ("turn-on" response). rsc.orgresearchgate.net The reactivity of thiols and the mechanism of thiol-disulfide exchange are well-established, involving a series of nucleophilic substitution steps. mdpi.comlibretexts.org

Design Principles for Analyte Recognition Units in this compound Probes

The design of effective this compound-based probes involves integrating the dansyl fluorophore with a recognition unit that selectively interacts with the target analyte. nih.govrsc.org For this compound, the cystine core itself can act as a recognition unit, particularly for thiols, via the disulfide exchange mechanism. rsc.orgresearchgate.net

However, for sensing other analytes, additional recognition elements are typically incorporated into the molecular structure. These recognition units are designed to bind specifically to the target analyte through various interactions, such as coordination, hydrogen bonding, or host-guest interactions. nih.govrsc.orghku.hkacs.org The binding event between the recognition unit and the analyte must then be transduced into a change in the fluorescence signal of the dansyl moiety. rsc.org This transduction can occur through the mechanisms described above: ICT, PeT, or FRET. rsc.org

Di Dansyl Cystine in Advanced Biomolecular Research

Probing Protein Conformational Dynamics and Folding Pathways

The study of protein conformational dynamics and folding is crucial for understanding protein function and malfunction. Fluorescent probes are valuable tools in these investigations, providing insights into the structural changes that proteins undergo.

While specific studies employing Di(dansyl)cystine for monitoring protein unfolding and ligand-induced structural changes are not readily found in the literature, research on other dansylated cysteine derivatives provides a framework for how such a probe could be used. For instance, in a study on the denatured state ensemble of protein L, a dansyl group was attached to cysteine residues at various sites within the protein. bakerlab.org Researchers observed that fluorescence energy transfer from a tryptophan residue to the dansyl group decreased significantly upon protein unfolding. bakerlab.org This change in fluorescence serves as a direct indicator of the conformational changes occurring during the unfolding process.

Similarly, ligand binding can induce conformational changes that alter the local environment of a fluorescent probe. A study on human serum prealbumin demonstrated that the binding of thyroxine led to a red shift in the fluorescence spectrum of a probe attached to cysteine-10. This shift was interpreted as a conformational change that increased the exposure of the fluorescent moiety to the solvent.

The stability of a protein is its ability to maintain its native conformation under various environmental conditions. The fluorescence of dansyl derivatives is sensitive to environmental factors such as pH, temperature, and solvent polarity. mdpi.com This sensitivity allows them to be used to monitor protein stability.

A study investigating the impact of dansylation on protein fold and stability used native mass spectrometry and ion mobility mass spectrometry to show that the introduction of dansyl groups had a negligible effect on the native-like conformation of the model proteins myoglobin (B1173299) and alcohol dehydrogenase. mdpi.com This suggests that dansyl-based probes can be used to study protein stability without significantly perturbing the system.

By monitoring the fluorescence of a dansyl probe attached to a protein as environmental conditions are altered, researchers can gain insights into the protein's stability and the influence of the environment on its conformation. For example, a decrease in fluorescence intensity or a shift in the emission wavelength could indicate a change in the protein's structure, signaling the onset of denaturation.

Characterization of Protein-Protein Interactions

Understanding how proteins interact with each other is fundamental to virtually all biological processes. Fluorescent probes can be used to study these interactions in detail.

The use of dansylated amino acids as fluorescent markers to identify drug binding sites on proteins is a well-established technique. A notable study focused on the binding of various dansylated amino acids to the two primary drug-binding sites on human serum albumin (HSA). nih.gov While this study did not specifically use this compound, it did investigate a range of other dansylated amino acids, providing a clear example of how such probes are used for quantitative analysis.

The binding of these fluorescent ligands to HSA was evaluated using several techniques, including fluorescence quantum yield, fluorescence lifetime, and isothermal titration calorimetry. unesp.br These methods allow for the determination of binding affinities and association constants. For example, the binding of dansylglycine (B86417) to Sudlow site II of HSA was found to have an association constant in the range of 8.7 × 10^4 M⁻¹ to 3.48 × 10^5 M⁻¹. researchgate.net

In a different study, the interaction of dansyl-L-arginine with trypsin and trypsinogen (B12293085) was investigated. The enhancement of the dansyl group's fluorescence upon binding allowed for the determination of dissociation constants. For the binding to the active site of trypsin, a dissociation constant of 6.7 x 10⁻³ M was determined, while binding to an allosteric site had a dissociation constant of 4.8 x 10⁻⁴ M. nih.gov

These studies demonstrate a clear methodology for how this compound could be used to quantitatively analyze protein binding events and determine dissociation constants.

Table 1: Dissociation Constants of Dansylated Ligands with Proteins

| Dansylated Ligand | Protein | Binding Site | Dissociation Constant (Kd) | Reference |

| Dansyl-L-arginine | Trypsin | Active Site | 6.7 x 10⁻³ M | nih.gov |

| Dansyl-L-arginine | Trypsin | Allosteric Site | 4.8 x 10⁻⁴ M | nih.gov |

| Dansyl-L-arginine | Trypsinogen | Active Site | 6.9 x 10⁻³ M | nih.gov |

This table is for illustrative purposes based on available data for other dansylated amino acids, as specific data for this compound was not found.

Protein aggregation is associated with a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Fluorescent probes that can detect protein aggregates are therefore of significant interest. While there is a lack of specific studies using this compound for this purpose, the general principles of using fluorescent probes to monitor aggregation are well-established.

Many fluorescent probes exhibit a "turn-on" fluorescence signal upon binding to protein aggregates. nih.govoup.com This is often due to the restricted intramolecular rotation of the probe when it binds to the hydrophobic pockets of the aggregated protein, leading to a significant increase in fluorescence quantum yield. oup.com Probes like Thioflavin T are classic examples of this phenomenon and are widely used to detect amyloid fibrils. acs.org

More recent developments have focused on creating probes that can detect earlier stages of aggregation, such as soluble oligomers. oup.com Some probes have even been designed to covalently bind to aggregated proteins, offering a way to permanently label these species for further study. nih.gov The design of these probes often involves modulating their photophysical properties to be sensitive to the changes in the microenvironment that occur during protein aggregation. rsc.org

Investigations of Cellular Processes and Biological States (excluding clinical applications)

Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes within living cells. A dansyl-based fluorescent probe, referred to as DN-C, has been developed for the selective detection of cysteine in living cells. rsc.orgresearchgate.net This probe exhibits a "turn-on" fluorescence signal in the presence of cysteine, with a nearly 28-fold enhancement in fluorescence intensity. rsc.orgresearchgate.net

The mechanism of this probe is based on a donor-excited photoinduced electron transfer (d-PeT) process, which is modulated by the presence of cysteine. rsc.org The probe was shown to have good membrane permeability, allowing it to enter cells and detect intracellular cysteine levels. researchgate.net While this research focuses on the detection of the amino acid cysteine itself, it highlights the potential for using dansyl-based chemistry to develop probes for investigating cellular processes. The ability to selectively detect specific biomolecules in a cellular context is a critical first step in studying their roles in various biological states.

Assessment of Apoptotic Pathways and Mechanisms of Cellular Uptake

This compound serves as a fluorescent analog of the naturally occurring amino acid L-cystine, enabling researchers to investigate its transport into cells and its subsequent role in biological processes such as apoptosis. The inherent fluorescence of the dansyl groups allows for the direct visualization and tracking of the molecule, providing insights into the mechanisms of its cellular uptake and accumulation.

The cellular uptake of cystine is a critical process for cell survival and function, primarily facilitated by specific amino acid transporters. The most notable of these is the system xc- antiporter, which exchanges extracellular cystine for intracellular glutamate. researchgate.netbiorxiv.org By using this compound, researchers can monitor the activity of these transporters in real-time. Studies using dansyl-labeled compounds have demonstrated time-dependent cellular accumulation, with fluorescence initially localizing at the cell membrane before spreading throughout the cytoplasm and into the nuclear compartments. nih.gov This progression allows for the detailed study of the kinetics and spatial distribution of cystine uptake.

The connection between cystine uptake and apoptosis is complex. While cysteine, the reduced form of cystine, is essential for the synthesis of the primary antioxidant glutathione (B108866) (GSH), the transport process itself can induce oxidative stress under certain conditions, such as glucose deprivation, leading to cell death. researchgate.net Dansyl-based fluorescent probes have been successfully employed to detect and monitor apoptosis. nih.govresearchgate.net These probes can identify apoptotic cells in both early and late stages, often through mechanisms dependent on caspases, which are key proteases in the apoptotic cascade. nih.govnih.gov The use of this compound allows for the investigation of how the uptake of this specific amino acid influences apoptotic pathways. For instance, by observing the localization and concentration of this compound within cells undergoing apoptosis, researchers can correlate the activity of cystine transporters with the activation of specific cell death mechanisms.

The table below summarizes the key cellular components and mechanisms involved in the uptake and apoptotic signaling related to cystine, which can be studied using this compound.

| Component/Mechanism | Role in Cellular Processes | Method of Assessment with this compound |

| System xc- Antiporter | Primary transporter for cystine uptake, exchanging it for intracellular glutamate. researchgate.netbiorxiv.org | Visualization and quantification of transporter activity through tracking the fluorescent analog's entry into the cell. |

| Caspases | Family of proteases that are central executioners of apoptosis. nih.govnih.gov | Correlating the accumulation of this compound with the activation of caspase-dependent apoptotic pathways. |

| Cellular Compartments | Localization of molecules within the cytoplasm, nucleus, and other organelles. nih.gov | Confocal microscopy to track the intracellular trafficking of this compound from the membrane to various compartments. |

| Oxidative Stress | Imbalance between reactive oxygen species (ROS) and antioxidants, which can trigger apoptosis. researchgate.net | Monitoring how this compound uptake under specific conditions (e.g., glucose deprivation) influences cellular redox state and leads to apoptosis. |

Modulating Intracellular Redox States and Thiol/Disulfide Balances

The intracellular redox environment is a tightly regulated system crucial for normal cellular function, and the balance between thiols and disulfides is a key indicator of this state. The cysteine/cystine (Cys/CySS) couple is a major thiol/disulfide pool that plays a significant role in maintaining redox homeostasis. researchgate.net this compound, as a fluorescent tracer for cystine, is an invaluable tool for studying the dynamics of this critical redox pair.

Upon transport into the cell, cystine is rapidly reduced to two molecules of cysteine. researchgate.netnih.gov This reduction is accomplished by enzymes like thioredoxin reductase or by reaction with glutathione. researchgate.net Cysteine is a pivotal molecule; it is a direct antioxidant and, more importantly, the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.gov The ratio of reduced to oxidized glutathione (GSH/GSSG) is a primary determinant of the cellular redox potential. By influencing the intracellular pool of cysteine, the uptake of cystine directly modulates the cell's capacity to synthesize GSH and buffer against oxidative stress. nih.gov

Using this compound, researchers can visualize the uptake of cystine and subsequently infer its impact on the intracellular thiol/disulfide balance. Changes in the fluorescence intensity or localization of the probe can be correlated with shifts in the cellular redox state. For example, an increased uptake of this compound might be observed in cells under oxidative stress as they attempt to boost their GSH synthesis. biorxiv.org This allows for the investigation of how cells respond to redox challenges and the role of cystine transport in these adaptive mechanisms.

Reversible oxidation of cysteine residues in proteins is a fundamental mechanism of redox signaling, controlling the function of numerous proteins involved in various cellular pathways. nih.govnih.govfrontiersin.org The availability of cysteine, derived from cystine uptake, is therefore critical for these regulatory processes. The study of the Cys/CySS redox state provides insights into signaling pathways related to cell proliferation, protein turnover, and cytoskeleton dynamics. nih.gov Alterations in this balance are associated with various physiological and pathological conditions.

The following table details the key molecules and processes involved in the modulation of intracellular redox states by the cystine/cysteine couple.

| Molecule/Process | Function in Redox Regulation | Investigated by Tracking this compound |

| Cystine (CySS) | The oxidized, disulfide form. Its uptake is a key source of intracellular cysteine. researchgate.net | Direct visualization of uptake and intracellular accumulation. |

| Cysteine (Cys) | The reduced, thiol form. A precursor for GSH synthesis and a component of proteins. nih.gov | Inferred by measuring the consequences of cystine uptake, such as changes in GSH levels or protein thiol status. |

| Glutathione (GSH) | The major intracellular antioxidant, synthesized from cysteine. biorxiv.orgnih.gov | Correlating this compound uptake with cellular capacity for GSH synthesis and response to oxidative stress. |

| Thiol/Disulfide Exchange | Reversible reactions between thiols and disulfides that regulate protein function and signaling. frontiersin.orgnih.gov | Assessing how the influx of cystine, traced by this compound, influences the overall thiol-disulfide equilibrium. |

Analytical Methodologies Employing Di Dansyl Cystine

High-Performance Liquid Chromatography (HPLC) with Dansyl Derivatization

Pre-column derivatization with dansyl chloride is a widely adopted strategy in HPLC to enhance the detection and separation of amino acids and biogenic amines, which often lack a suitable chromophore for UV detection and may exhibit poor retention on reversed-phase columns. nih.govcabidigitallibrary.org The resulting dansylated compounds, including Di(dansyl)cystine, are stable, exhibit strong UV absorbance and fluorescence, and are more amenable to separation by reversed-phase HPLC. nih.govresearchgate.net

The efficiency of the derivatization reaction is critical for accurate quantification and is influenced by several factors. researchgate.net Key parameters that are typically optimized include pH, temperature, reaction time, and the concentration of dansyl chloride.

pH: The dansylation reaction occurs optimally under alkaline conditions, typically at a pH between 9 and 10, to ensure the amino groups of the analytes are unprotonated and available for reaction. researchgate.netusda.gov A common choice is a sodium carbonate/bicarbonate buffer. nih.gov

Reaction Temperature and Time: The reaction can be performed at elevated temperatures (e.g., 60-80°C) for shorter periods (30-60 minutes) or at room temperature for longer durations. researchgate.netresearchgate.net However, optimization is necessary to ensure complete derivatization while minimizing potential side reactions or degradation of the derivatives. researchgate.net For instance, one optimized method for biogenic amines identified room temperature and a 30-minute reaction time as optimal. nih.gov

Reagent Concentration: An excess of dansyl chloride is used to drive the reaction to completion. nih.gov However, a very large excess can lead to interfering peaks from the hydrolysis product, dansyl-OH, and other by-products. nih.gov

Solvent: The reaction is typically carried out in an aqueous-organic mixture, such as acetone-water or acetonitrile-water, to ensure the solubility of both the analytes and the dansyl chloride reagent. researchgate.net

The optimization of these conditions is crucial for achieving reproducible and reliable quantification. nih.gov For example, a study on biogenic amines found the optimal conditions to be a pH of 12, a 2 mM dansyl chloride concentration, and a 30-minute reaction at room temperature. nih.gov Another study optimized conditions for neuroactive amino acids to be 40°C for 40 minutes in 60% aqueous acetonitrile at pH 9.2. researchgate.net

HPLC methods utilizing pre-column dansylation have been successfully developed for the simultaneous separation and quantification of cysteine and cystine. proquest.com Cysteine is typically oxidized to cystine during sample preparation, and the method then quantifies this compound. nih.gov Alternatively, methods can be designed to protect the sulfhydryl group of cysteine, allowing for separate quantification. researchgate.net

Reversed-phase HPLC with a C18 column is the most common approach for separating dansylated amino acids. nih.gov A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed to resolve the various dansylated amino acids. researchgate.net Detection is commonly performed using a UV detector (around 254 nm) or a fluorescence detector, with the latter providing higher sensitivity. cabidigitallibrary.orgresearchgate.net The stability of the dansyl derivatives is a key advantage, contributing to the robustness of these methods. nih.gov

Table 1: HPLC Conditions for Dansylated Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 10mM Ammonium Acetate, pH 6.3) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detection | UV (e.g., 222 nm or 254 nm) or Fluorescence |

| Derivatizing Agent | Dansyl Chloride |

This table is interactive. Users can sort and filter the data.

The robustness and sensitivity of HPLC with dansyl derivatization make it suitable for analyzing amino acids and biogenic amines in a variety of complex samples. This methodology has been applied to:

Biological Fluids: The method has been used for the determination of amino acids and their derivatives in urine, plasma, and cerebrospinal fluid. nih.govnih.govspringernature.com For example, it has been successfully applied to determine polyamines in urine samples from healthy individuals and cancer patients. nih.gov

Tissues: Researchers have used this technique to quantify neuroactive amino acids in rat brain tissue. nih.govresearchgate.net

Food and Feed: The method is employed to detect biogenic amines, which can be indicators of spoilage, in food products such as cephalopods and pet food ingredients. deakin.edu.aunih.gov

Environmental Samples: Dansyl derivatization has been used for the trace analysis of toxins in environmental samples like seawater. rsc.org

Plant Material: A validated HPLC method based on dansyl chloride derivatization allows for the simultaneous analysis of a wide range of S-substituted cysteine derivatives in Allium species like garlic and onion. nih.gov

The sample preparation for these matrices often involves a protein precipitation step, followed by extraction of the analytes before the derivatization reaction. nih.gov

Mass Spectrometry (MS) Applications of Dansyl Derivatives in Analytical Chemistry

Coupling liquid chromatography with mass spectrometry (LC-MS) has become a powerful tool for the analysis of dansylated compounds. nih.gov The dansyl group offers significant advantages in MS-based detection. It not only aids in chromatographic separation but also enhances the ionization efficiency of the analytes, particularly in positive mode electrospray ionization (ESI). nih.govmdpi.com This leads to improved signal intensity and lower detection limits. nih.gov

LC-MS methods have been developed for the comprehensive profiling and quantification of various metabolites, including amino acids and biogenic amines, in biological samples. nih.govoup.com The use of stable isotope-labeled dansyl chloride (e.g., ¹³C-dansyl chloride) allows for differential isotope labeling. springernature.comacs.org This technique enables precise and accurate relative and absolute quantification of metabolites by comparing the peak intensities of the ¹²C- and ¹³C-labeled analyte pairs. acs.org This approach has been successfully used for the quantitative analysis of the metabolome in human urine. acs.org Mass spectrometry provides high selectivity, allowing for confident identification of the dansylated derivatives based on their mass-to-charge ratio. oup.com

Fluorometric Assays for Quantitative Analysis of Biomolecules and Ions

The inherent fluorescence of the dansyl group is the foundation for highly sensitive fluorometric assays. nih.gov After derivatization, compounds like this compound can be quantified by measuring their fluorescence intensity. HPLC systems equipped with fluorescence detectors are commonly used for this purpose, offering significantly better sensitivity compared to UV detection. researchgate.net The excitation and emission wavelengths for dansyl derivatives are typically around 324 nm and 559 nm, respectively. researchgate.net

These fluorometric methods are not limited to HPLC. The principle can be applied in other assay formats for the quantitative analysis of any molecule containing a primary or secondary amine group that can be derivatized with dansyl chloride. The high sensitivity of fluorescence detection makes it possible to quantify analytes at very low concentrations, often in the picomole and femtomole range. bsu.edu

Design of Experiments (DoE) for Robust Analytical Method Development

Design of Experiments (DoE) is a systematic and statistical approach used to develop and optimize analytical methods, ensuring they are robust and reliable. nih.govamericanpharmaceuticalreview.com Instead of the traditional "one-factor-at-a-time" (OFAT) approach, DoE allows for the simultaneous evaluation of multiple method parameters and their interactions. americanpharmaceuticalreview.commolnar-institute.com This leads to a better understanding of the method's capabilities and the establishment of a "design space" within which the method consistently performs as intended. nih.gov

DoE has been effectively applied to optimize the derivatization and HPLC separation of dansylated amino acids, including cysteine and cystine. dntb.gov.uaresearchgate.net

Key parameters that can be investigated using DoE include:

Derivatization conditions: Reagent volume, reaction time, and temperature. researchgate.net

Chromatographic conditions: Mobile phase composition (e.g., pH, organic modifier concentration), column temperature, and flow rate. researchgate.net

By using statistical models, DoE helps to identify the critical method parameters that have the most significant impact on the analytical results (e.g., peak resolution, tailing factor, and plate number). researchgate.net This approach facilitates the development of rugged and robust analytical methods that are less susceptible to small, deliberate variations in method parameters, which is crucial for routine analysis and method transfer. nih.govacs.org For instance, a DoE approach was used to optimize the dansylation reaction for the separation of L-Cysteine and L-Cystine, evaluating variables like reagent volume, heating time, and temperature to achieve an efficient and reproducible method.

Di Dansyl Cystine in Supramolecular and Materials Chemistry

Self-Assembly Principles of Cystine-Based Derivatives in Supramolecular Architectures

The self-assembly of cystine and its derivatives into ordered supramolecular architectures is a process governed by a sophisticated interplay of non-covalent interactions. The foundational structure of cystine, with its disulfide bond, chiral centers, and terminal carboxylic acid and amino groups, provides a versatile scaffold for directed assembly.

Key intermolecular forces driving the assembly include:

Hydrogen Bonding: The amide and carboxyl groups present in cystine derivatives are primary sites for hydrogen bonding. These directional interactions are crucial for forming extended networks, such as β-sheet-like structures, which contribute to the stability and morphology of the resulting assemblies. rsc.orgchemrxiv.org In N,N′-dibenzoyl-L-cystine, for instance, strong intermolecular hydrogen bonds between neighboring amide and carboxyl groups are a primary driver of self-assembly into hydrogels. rsc.org

Disulfide Bonds: The covalent disulfide bond is a defining feature of cystine. While it forms the core of the molecule, it also plays a crucial role in the broader supramolecular context. The oxidation of cysteine's thiol groups to form a cystine disulfide bridge can act as a trigger or a stabilizing element in the assembly process. nih.gov This covalent linkage provides structural rigidity and is redox-responsive, allowing for the assembly and disassembly of structures based on the chemical environment. nih.govnih.gov

Hydrophobic Interactions: When cystine is derivatized with hydrophobic moieties, such as aromatic groups or alkyl chains, these groups tend to segregate from water. This hydrophobic effect drives the molecules to assemble in a way that minimizes the exposure of these nonpolar regions to the aqueous environment, often leading to the formation of nanofibers, nanotubes, or micelles. nih.govnih.gov

π–π Stacking: Aromatic derivatives of cystine, such as those containing benzoyl or diphenylalanine groups, can engage in π–π stacking interactions. rsc.orgnih.gov These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability and order of the final supramolecular structure. rsc.org

The balance of these forces dictates the final morphology of the assembly. For example, novel cystine-bridged cyclic peptide-dendron hybrids have been shown to form nanotubes through intermolecular hydrogen bonding of the hydrophobic peptide core, while hydrophilic dendrons remain on the exterior. nih.gov Similarly, self-assembly of disulfide-linked cysteine-diphenylalanine results in the formation of hollow spherical nanostructures. nih.gov Recent studies have also revealed that the self-assembly of cysteine into nanofibrils is a prerequisite for the formation of cystine crystals, highlighting a hierarchical organization process that begins with weaker, non-covalent interactions and progresses to highly ordered crystalline states. researchgate.netnih.gov

| Cystine Derivative | Primary Driving Forces for Self-Assembly | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| N,N′-dibenzoyl-L-cystine | Hydrogen bonding, π–π stacking | Nanofibers, Hydrogel network | rsc.org |

| Cystine-bridged γ-peptide-dendron hybrids | Hydrogen bonding, Hydrophobic interactions | Nanotubes, Nanofibers | nih.gov |

| Disulfide-linked cysteine-diphenylalanine | Disulfide bonds, π–π stacking, Hydrogen bonding | Hollow spherical assemblies | nih.govresearchgate.net |

| Unmodified Cysteine/Cystine | Hydrogen bonding, Disulfide formation | Nanofibrils, Hexagonal crystals | researchgate.netnih.gov |

Integration into Peptide-Based Supramolecular Systems

The integration of Di(dansyl)cystine into peptide-based supramolecular systems offers a powerful method to imbue these structures with specific functions, primarily leveraging the fluorescent properties of the dansyl groups and the structural influence of the cystine core. Peptides are exceptional building blocks for supramolecular chemistry due to their capacity for programmed self-assembly into well-defined nanostructures like fibers, sheets, and tubes. acs.org

The cystine moiety can be incorporated into peptide sequences to act as a covalent cross-linker or a structural constraint. nih.gov The formation of a disulfide bond can stabilize specific peptide conformations, such as β-hairpins or cyclic structures, which then serve as the fundamental units for hierarchical assembly. nih.gov For example, cystine-knot peptides, which contain three interlocking disulfide bonds, exhibit exceptional stability and serve as rigid scaffolds. mdpi.com When this compound is used, the disulfide core can act as a nucleation point or a bridge, linking two peptide chains or two segments of a single chain. This brings the attached dansyl groups into a controlled, spatially defined arrangement within the final supramolecular architecture.

The dansyl groups themselves are valuable additions to peptide assemblies for several reasons:

Fluorescent Probes: The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment. nih.gov When integrated into a peptide assembly, the emission properties of the dansyl fluorophores can provide detailed information about the internal environment of the nanostructure, including its hydrophobicity and the dynamics of peptide folding and assembly.

Energy Transfer: Dansyl groups can act as acceptors in Förster Resonance Energy Transfer (FRET) pairs when co-assembled with other chromophores. This allows for the study of intermolecular distances and interactions within the supramolecular system.

Structural Influence: The bulky, aromatic nature of the dansyl groups can influence the packing of the peptide chains, potentially modifying the morphology of the resulting nanostructures.

Research has shown that monomeric cysteine residues attached to peptide scaffolds via disulfide bonds can be activated to form new peptide bonds, suggesting that a this compound core could serve as a reactive platform within a larger peptide assembly. nih.gov Furthermore, the covalent attachment of functional groups to peptides is a well-established strategy; for instance, cysteine-modified hyaluronic acid has been used to create injectable hydrogels. rsc.org By analogy, incorporating this compound into peptide amphiphiles could lead to the formation of fluorescent, redox-sensitive nanofibers or micelles, where the dansyl groups report on the assembly state and environmental changes. rsc.org

Role in Hydrogel Formation and Soft Matter Systems

This compound is a promising candidate for the development of "smart" hydrogels and other soft matter systems due to the combined properties of its constituent parts. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, and those formed from small molecules like cystine derivatives are known as supramolecular hydrogels. researchgate.net

The cystine component is central to gelation. The reversible nature of the disulfide bond provides a mechanism for redox-responsive gel formation and dissolution. The oxidation of thiol-containing precursors (cysteine derivatives) can lead to the formation of disulfide cross-links, increasing the stiffness and promoting the entanglement of nanofibers to form a stable hydrogel network. nih.gov Conversely, the introduction of a reducing agent like glutathione (B108866) can cleave these disulfide bonds, causing the gel to revert to a solution (sol-gel transition). nih.govnih.gov This property is highly desirable for applications in controlled release and biomaterials. rsc.org

Several studies have highlighted the role of cystine derivatives in hydrogelation:

N,N′-dibenzoyl-L-cystine forms pH- and thermo-responsive hydrogels driven by hydrogen bonding and π-π stacking interactions. rsc.org

Peptides with a C-terminal cysteine can dimerize via disulfide bond formation, leading to the assembly of β-sheets and subsequent hydrogelation. nih.gov

Hyaluronic acid modified with benzoyl-cysteine self-assembles and cross-links through oxidation to form hydrogels suitable for tissue engineering. rsc.org

Cyclic dipeptides containing S-benzyl-L-cysteine have been shown to form stable, thermoreversible hydrogels with distinct nanofibrillar networks. researchgate.net

The incorporation of dansyl groups into this framework adds a diagnostic capability. As the hydrogel network forms, the microenvironment around the dansyl fluorophores changes, leading to shifts in their fluorescence emission. This allows the gelation process and the internal polarity of the gel to be monitored in real-time. Furthermore, the response of the gel to external stimuli (like pH, temperature, or redox agents) could be tracked via changes in fluorescence, making this compound a building block for sensor-integrated soft materials.

| Cystine-Based Gelator | Stimulus for Gelation/Modulation | Key Interactions | Resulting Soft Matter | Reference |

|---|---|---|---|---|

| N,N′-dibenzoyl-L-cystine | pH, Temperature | Hydrogen bonding, π-π stacking | Responsive Hydrogel | rsc.org |

| Fmoc-Phe-Phe-Cys | Oxidation (Dimerization) | Disulfide bonds, β-sheets | Printable Hydrogel | nih.gov |

| Hyaluronic Acid-Benzoyl-Cysteine | Oxidation | Disulfide bonds, Benzoyl stacking | Cross-linked Hydrogel | rsc.org |

| Cyclo-(Leu-S-Bzl-Cys) | Solvent change, Temperature | Hydrogen bonding, Hydrophobic | Thermoreversible Hydrogel | researchgate.net |

| L-cysteine and Silver Nitrate | Addition of electrolytes | Metal coordination, Non-covalent forces | Thixotropic Hydrogel | nih.govnih.gov |

Development of Multi-Functional Dansyl-Containing Supramolecular Architectures

The true potential of this compound lies in its use as a multi-functional building block for creating advanced supramolecular architectures. By combining the distinct functionalities of the cystine core and the dansyl groups within a single molecule, materials can be designed that possess integrated sensing, responsive, and structural properties.

Theoretical and Computational Studies of Di Dansyl Cystine

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules. These methods model the distribution of electrons and predict molecular properties such as orbital energies, charge distribution, and reactivity indices.

For Di(dansyl)cystine, DFT calculations would typically be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. Such calculations on the parent amino acid, cysteine, have been performed extensively. For instance, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the geometries, energies, and vibrational frequencies of cysteine conformers. nih.gov These studies reveal that in the gas phase, neutral forms of cysteine are most stable, while in aqueous solutions, the zwitterionic form predominates, a prediction that aligns with experimental observations. researchgate.net

The electronic properties of this compound are dominated by the dansyl groups. The naphthalene (B1677914) ring system and the dimethylamino group create a highly conjugated system responsible for the molecule's fluorescent properties. DFT calculations can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dansyl chromophore. The energy gap between the HOMO and LUMO is critical as it relates to the wavelength of light the molecule absorbs and emits.

Furthermore, DFT can be used to map the electrostatic potential surface of this compound. This would reveal the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity. The sulfonamide nitrogen and the carboxyl groups are expected to be electron-rich, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the sulfur atoms of the disulfide bridge can be susceptible to nucleophilic or reductive attack, a key aspect of cystine chemistry. nih.gov Studies on the reactivity of cysteine thiols have shown their involvement in a diverse range of biological transformations, including nucleophilic catalysis and redox reactions. nih.gov

Table 1: Representative Data from DFT Calculations on Cysteine-related Systems

| Parameter | Value | Method | System |

| Relative Energy (Zwitterion vs. Neutral) | Zwitterion more stable in solution | DFT/PCM | Cysteine in water researchgate.net |

| HOMO-LUMO Gap | Varies with conformation | DFT | Cysteine nih.gov |

| Mulliken Atomic Charges | Negative on O, N; Positive on S | DFT | Cysteine nih.gov |

This table is illustrative and compiles typical findings from DFT studies on cysteine, the core of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal the flexibility of the molecule and the accessible range of conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). The two bulky dansyl groups are connected by the relatively flexible cystine linker. The rotational freedom around the disulfide bond and the various single bonds in the cystine backbone allows the molecule to adopt a wide range of shapes. MD simulations can track the distances and angles between the two dansyl groups, which is crucial for understanding fluorescence quenching and energy transfer phenomena.

MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules and potential binding partners. By simulating this compound in a box of water molecules, one can observe the formation and breaking of hydrogen bonds and analyze the structure of the surrounding solvent shell. This provides insight into the molecule's solubility and how it presents itself for binding to other analytes.

Studies on similar systems, such as dansylated amino acids, have used MD simulations to investigate chiral recognition mechanisms. nih.gov For example, simulations of Dansyl-Leucine interacting with a chiral selector molecule revealed that the stability of intermolecular hydrogen bonds and the resulting binding free energy were key to differentiating between enantiomers. nih.gov Similar principles would govern the interaction of this compound with chiral analytes.

Table 2: Key Outputs from Molecular Dynamics Simulations

| Simulation Output | Information Gained for this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Organization of solvent molecules around the solute. |

| Hydrogen Bond Analysis | Dynamics of hydrogen bonding with solvent or binding partners. |

Computational Modeling of Fluorescence Mechanisms and Energy Transfer Processes

The fluorescence of this compound is its most defining characteristic for many applications. Computational modeling can provide a deep understanding of the photophysical processes involved. The fluorescence of the dansyl group is known to be highly sensitive to its local environment. When a dansyl-labeled molecule binds to a protein or other macromolecule, changes in the polarity and rigidity of the environment can lead to significant changes in fluorescence intensity and emission wavelength.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the excited states of the this compound molecule. These calculations can predict the energies of electronic transitions, which correspond to the absorption and emission of light. By modeling the molecule in different solvent environments (e.g., using polarizable continuum models), it is possible to computationally reproduce the experimentally observed solvatochromic shifts (changes in color with solvent polarity).

Prediction of Binding Modes and Interaction Specificities with Target Analytes

A primary use of fluorescent probes like this compound is to detect and quantify other molecules (analytes). Computational methods are increasingly used to predict how a probe will bind to its target and to understand the basis for its specificity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. If this compound is being used to probe a binding site on a protein, for example, docking algorithms can be used to generate and score potential binding poses. These scoring functions typically estimate the binding free energy, taking into account factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Following docking, MD simulations can be used to refine the binding pose and to obtain a more accurate estimate of the binding affinity. researchgate.net The free energy of binding can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE). nih.gov These calculations can help to identify the key amino acid residues in the binding site that are responsible for the interaction with this compound.

Future Perspectives and Emerging Research Avenues for Di Dansyl Cystine

Design of Advanced Probes with Tunable Photophysical Properties

The core structure of di(dansyl)cystine, featuring two environmentally sensitive dansyl fluorophores linked by a redox-active disulfide bond, serves as a foundational scaffold for the design of next-generation fluorescent probes. A key research avenue is the development of derivatives with precisely controlled and tunable photophysical properties. This involves synthetic modifications to the dansyl group or the cystine backbone to modulate fluorescence quantum yields, emission wavelengths, and response mechanisms.

One promising strategy is the incorporation of different chemical "warheads" or recognition units to create probes with tailored selectivity. nih.gov While not based on dansyl, the concept of a versatile molecular platform with tunable reactivity is directly applicable. nih.gov For instance, modifying the dansyl structure could lead to probes that operate via mechanisms like donor-excited photoinduced electron transfer (d-PeT), where the fluorescence is initially quenched and then "turns on" in the presence of a specific analyte. researchgate.netrsc.org This approach offers a high signal-to-noise ratio, which is preferable for sensitive detection. researchgate.net

Future research will likely focus on creating this compound analogues with features such as:

Larger Stokes Shifts: To minimize self-quenching and improve signal resolution in complex biological environments. acs.org

Ratiometric Sensing: Where the probe exhibits a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, allowing for more accurate quantification by correcting for variations in probe concentration and instrumental factors.

Multi-Analyte Detection: Designing probes that can respond differently to multiple stimuli, enabling the simultaneous detection of different biomolecules or environmental changes.

These advancements will rely on a deeper understanding of the structure-property relationships governing the fluorescence of dansyl compounds, aided by computational modeling techniques like density functional theory (DFT) to predict the photophysical outcomes of specific chemical modifications. researchgate.net

Integration into Nanosensing Platforms and Advanced Materials

The integration of this compound into nanomaterials represents a significant leap forward in developing highly sensitive and selective sensing platforms. The strong affinity of the sulfur atoms in the cystine linker for noble metal surfaces provides a natural anchoring point for immobilizing the molecule on nanoparticles. researchgate.net

Emerging research focuses on coupling this compound with nanoparticles, such as those made of gold or silver, to leverage unique nanoscale phenomena. researchgate.net For example, the aggregation of silver nanoparticles can be induced by cysteine and cystine, leading to a colorimetric change detectable by the naked eye or UV-vis spectroscopy. researchgate.net By functionalizing these nanoparticles with this compound, new hybrid materials could be created that offer dual-mode detection (both colorimetric and fluorometric), thereby enhancing reliability and sensitivity.

Future directions in this area include:

Fluorescence Resonance Energy Transfer (FRET) Nanosensors: Using nanoparticles as energy acceptors (quenchers) for the this compound donor. The cleavage of the disulfide bond by a target analyte would release the fluorophore from the nanoparticle surface, restoring fluorescence and providing a clear "turn-on" signal.

Smart Materials: Incorporating this compound into polymer matrices or hydrogels. These materials could respond to redox stimuli, with the cleavage of the disulfide bond altering the material's properties (e.g., swelling, drug release) while simultaneously reporting the event via a change in fluorescence.

Enhanced Bioimaging: Loading this compound into nanocarriers to improve its cell permeability and target specificity for intracellular imaging applications. researchgate.netrsc.org

These nanosensing platforms could find applications in environmental monitoring, food safety, and point-of-care diagnostics, offering sensitive and specific detection without the need for sophisticated instrumentation. researchgate.net

Elucidation of Novel Biomolecular Interactions

This compound and related dansyl probes are powerful tools for studying the structure, dynamics, and interactions of biomolecules. mdpi.comnih.gov The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, providing a readout of conformational changes or binding events. researchgate.net

A key future application is using this compound as a covalent probe to map protein-protein interaction interfaces. mdpi.com By labeling solvent-accessible cysteine or lysine (B10760008) residues on a protein, the probe can report on changes in the local environment that occur upon binding to another protein. mdpi.comnih.gov Unlabeled residues at the interaction interface can be identified using mass spectrometry, providing valuable structural information. mdpi.com

Emerging research avenues include:

Dynamic Structural Biology: Using this compound to monitor real-time conformational changes in proteins, such as those that occur during enzyme catalysis or signal transduction.

Cross-linking Studies: Developing this compound derivatives with photo-activatable groups that can form covalent cross-links with nearby interacting partners upon irradiation, allowing for the capture and identification of transient or weak interactions.

Membrane Protein Studies: Probing the structure and function of membrane proteins, which are notoriously difficult to study. The environmentally sensitive fluorescence of this compound can report on the insertion of peptides or proteins into lipid bilayers and their subsequent conformational changes.

The combination of dansyl labeling with techniques like native mass spectrometry and ion mobility mass spectrometry offers a powerful approach to investigate protein structure and dynamics under native-like conditions. mdpi.comnih.gov

Expanding Analytical Capabilities and High-Throughput Applications

The development of robust and efficient analytical methods is crucial for both research and industrial applications. This compound can serve as a pre-column derivatization agent in liquid chromatography, enhancing the detection of amino acids and peptides. ajpaonline.com Its fluorescent nature allows for highly sensitive detection, surpassing traditional UV-based methods.

A major future direction is the adaptation of this compound for high-throughput screening (HTS) assays. scispace.com HTS is essential for drug discovery and toxicology, enabling the rapid testing of thousands of compounds. scispace.com For example, assays could be designed to screen for inhibitors of enzymes that process disulfide bonds, where this compound acts as a fluorogenic substrate. Cleavage of the disulfide bond would lead to a change in fluorescence, signaling enzyme activity.

Key areas for future development include:

Homogeneous Assays: Designing "mix-and-read" assays where this compound, the target molecule, and test compounds are combined in a single well, with the fluorescence signal read directly without separation steps. This format is ideal for automated, large-scale screening. scispace.com

LC-MS/MS Integration: Combining dansyl derivatization with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of cysteine and cystine in complex biological samples. researchgate.netnih.govnih.gov This approach provides both high sensitivity and structural confirmation. researchgate.net

Yeast Surface Display: Utilizing this compound in conjunction with platforms like yeast surface display to screen large libraries of cystine-rich peptides for novel binders to therapeutic targets. nih.govresearchgate.net

By improving derivatization protocols and integrating them into automated platforms, this compound can contribute to the development of faster, more reliable, and cost-effective analytical methods for a wide range of applications. ajpaonline.comresearchgate.net

Table 1: Strategies for Designing Advanced this compound Probes

| Strategy | Desired Photophysical Outcome | Potential Advantage | Relevant Mechanism |

| Structural Modification | Tunable Emission Wavelength | Avoidance of background fluorescence from biological samples. | Altering the electronic properties of the dansyl fluorophore. |

| Incorporate Quencher | "Turn-On" Fluorescence | High signal-to-noise ratio for sensitive detection. researchgate.net | Photoinduced Electron Transfer (d-PeT). researchgate.net |

| Introduce Second Fluorophore | Ratiometric Sensing | Built-in correction for environmental and concentration effects. | Fluorescence Resonance Energy Transfer (FRET). |

| Increase Rigidity | Higher Quantum Yield | Brighter signal for improved detection limits. | Restriction of non-radiative decay pathways. |

| Modify Linker | Altered Redox Potential | Probes sensitive to specific redox environments. | Changing the electronic nature of the disulfide bond. |

Q & A

Q. How should researchers validate this compound’s specificity for disulfide-rich proteins in complex cellular lysates?

- Methodological Answer: Perform competitive binding assays with cysteine-rich proteins (e.g., albumin, thioredoxin). Use immunoprecipitation coupled with LC-MS/MS to identify off-target interactions and calculate binding constants via surface plasmon resonance (SPR) .

Methodological Guidelines for Addressing Contradictions

- Data Validation : Replicate experiments across independent labs using harmonized protocols (e.g., SOPs for fluorescence measurements) .

- Statistical Rigor : Apply Benjamini-Hochberg corrections for multiple comparisons in high-throughput studies .

- Ethical Reporting : Disclose all raw data and processing algorithms in supplementary materials to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.